Ethyl 2-amino-2-(trifluoromethyl)pentanoate

Description

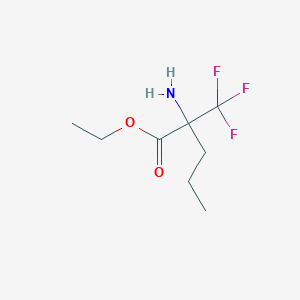

Ethyl 2-amino-2-(trifluoromethyl)pentanoate is a fluorinated ester derivative characterized by an amino (-NH₂) and trifluoromethyl (-CF₃) group at the C2 position of a pentanoic acid backbone. This structure confers unique physicochemical properties, including enhanced polarity from the amino group and metabolic stability from the -CF₃ group.

Properties

Molecular Formula |

C8H14F3NO2 |

|---|---|

Molecular Weight |

213.20 g/mol |

IUPAC Name |

ethyl 2-amino-2-(trifluoromethyl)pentanoate |

InChI |

InChI=1S/C8H14F3NO2/c1-3-5-7(12,8(9,10)11)6(13)14-4-2/h3-5,12H2,1-2H3 |

InChI Key |

JMJKDVFYCJGJKK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)OCC)(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(trifluoromethyl)pentanoate typically involves the reaction of ethyl 2-bromo-2-(trifluoromethyl)pentanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may include additional steps such as purification and crystallization to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(trifluoromethyl)pentanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of alcohols and other reduced derivatives.

Substitution: Formation of substituted products with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Antiviral and Anticancer Agents

Ethyl 2-amino-2-(trifluoromethyl)pentanoate has been investigated for its potential use in synthesizing antiviral and anticancer drugs. Its structural similarity to natural amino acids allows it to be integrated into peptide sequences, enhancing the efficacy of therapeutic agents. The presence of fluorine atoms can improve metabolic stability, making these compounds more effective against resistant strains of viruses and cancer cells.

Neurotransmitter Research

Research indicates that fluorinated amino acids can influence neurotransmitter systems. This compound may serve as a valuable tool in studying neurotransmitter interactions and developing drugs targeting neurological disorders. Its incorporation into neuroactive compounds could lead to innovations in treating conditions like depression and anxiety.

| Application Area | Specific Use Cases |

|---|---|

| Pharmaceuticals | Antiviral drugs, anticancer agents |

| Neurotransmitter Research | Development of drugs targeting neurological disorders |

Agrochemical Applications

Pesticide Development

The unique properties of this compound make it a candidate for developing new pesticides. Its stability and reactivity can be harnessed to create effective agrochemicals that withstand environmental degradation, providing longer-lasting protection against pests.

Fertilizer Enhancements

This compound's ability to modify plant metabolism could lead to advancements in fertilizer formulations, improving nutrient uptake and crop yield. Research has shown that fluorinated compounds can enhance the efficiency of nutrient delivery systems in plants.

| Application Area | Specific Use Cases |

|---|---|

| Agrochemicals | Pesticides, fertilizer enhancements |

Material Science Applications

Fluorinated Polymers

Incorporating this compound into polymer matrices enhances the thermal and chemical resistance of materials. This property is particularly valuable for creating high-performance coatings and plastics used in industrial applications.

Nanotechnology

In nanomaterials research, this compound can be utilized as a building block for creating nanostructures with specific functionalities, such as drug delivery systems or biosensors. Its unique chemical properties allow for tailored interactions at the nanoscale level.

| Application Area | Specific Use Cases |

|---|---|

| Material Science | Fluorinated polymers, nanotechnology |

Synthesis of Fluorinated Peptides

A study demonstrated the successful incorporation of this compound into peptide chains, resulting in enhanced biological activity against specific cancer cell lines. This highlights its potential as a therapeutic agent in oncology.

Development of Fluorinated Agrochemicals

Researchers have explored using this compound in synthesizing novel pesticides that exhibit higher efficacy and lower toxicity compared to conventional options. Field trials have shown significant improvements in pest control without adverse environmental impacts.

Fluorinated Polymer Research

Investigations into incorporating this compound into polymer frameworks have shown improvements in thermal stability and chemical resistance. These advancements make it suitable for applications requiring materials that can endure extreme conditions.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(trifluoromethyl)pentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound’s closest analogs include:

Notes:

- Electron-Withdrawing Effects: The -CF₃ group stabilizes adjacent functional groups, influencing acidity and reactivity. This contrasts with ethyl pentanoate, which lacks such stabilization .

- Synthetic Utility: Ethyl 5-(5-(trifluoromethyl)pyridin-2-yl)pentanoate () shares a -CF₃ group but incorporates a pyridinyl moiety, highlighting divergent synthetic pathways (e.g., iron-catalyzed cross-coupling vs. nucleophilic substitution).

Ethanol Interaction and Release Behavior

Ethanol concentration affects the oral release of esters. Polar esters like ethyl pentanoate exhibit higher release in high-ethanol matrices due to reduced matrix affinity .

Biological Activity

Ethyl 2-amino-2-(trifluoromethyl)pentanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, examining its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its trifluoromethyl group, which enhances its metabolic stability and alters pharmacokinetics compared to similar compounds. The molecular formula is and it features a pentanoate backbone with an amino group at the second carbon position. The presence of three fluorine atoms significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

In Vitro Studies

Recent studies have focused on the synthesis and evaluation of this compound alongside other related compounds. For instance, a comparative analysis highlighted that while some derivatives exhibited strong activity against cancer cell lines, this compound demonstrated moderate cytotoxicity but showed promise in enhancing the effects of other therapeutic agents .

Case Studies

- Anticancer Activity : In a study assessing various trifluoromethyl-containing compounds, this compound was evaluated for its ability to inhibit tumor growth in vitro. Results indicated that while it did not display the highest potency, it contributed positively when used in combination with other chemotherapeutic agents, suggesting a synergistic effect .

- Opioid Receptor Interaction : A study exploring new opioid agonists found that compounds similar to this compound could modulate opioid receptors effectively. This opens avenues for further research into its potential as a pain management drug .

Comparative Analysis

To better understand the unique attributes of this compound, a comparison with similar compounds is provided:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 2-amino-5,5,5-trifluoropentanoate | Similar pentanoate structure | Different biological activities |

| Ethyl 4-amino-3-trifluoromethylbutanoate | Butanoate backbone | Distinct pharmacological profiles |

| Ethyl (R)-2-amino-5-fluoro-pentanoate | Single fluorine atom | Potentially different metabolic pathways |

The trifluoromethyl group at the second carbon position in this compound distinguishes it from these analogs, affecting its reactivity and biological interactions differently compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.